5-(4-Methylphenyl)-3-[(2,5-dimethylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a compound classified as a triazole derivative. Triazoles are five-membered heterocyclic compounds characterized by the presence of three nitrogen atoms within the ring structure. This particular compound features a 4-methylphenyl group and a 2,5-dimethylphenylmethylthio group attached to the triazole ring, which contributes to its unique chemical properties and potential applications in medicinal chemistry and materials science .
The synthesis of 5-(4-Methylphenyl)-3-[(2,5-dimethylphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves several key steps:
Industrial production may utilize optimized reaction conditions and advanced catalysts to enhance yield and purity. Techniques such as recrystallization and chromatography are often employed for purification.
The molecular formula for 5-(4-Methylphenyl)-3-[(2,5-dimethylphenyl)methylthio]-1,2,4-triazole-4-ylamine is with a molecular weight of approximately 310.4 g/mol. The structural representation includes:
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4S |
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | 3-(4-methylphenyl)-5-[(2,5-dimethylphenyl)methylthio]-1,2,4-triazol-4-amine |
| InChI | InChI=1S/C17H18N4S/c1-12-7-9... |
| InChI Key | JIWHRLVHXWOFTH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC=C3C |
The compound can participate in various chemical reactions:
| Reaction Type | Reagents |
|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate |
| Reduction | Sodium borohydride, lithium aluminum hydride |
| Substitution | Halogenating agents, nucleophiles |
The mechanism of action for 5-(4-Methylphenyl)-3-[(2,5-dimethylphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets in biological systems. The triazole ring can bind to enzymes or receptors, influencing various biological pathways. The presence of the substituents enhances binding affinity and specificity towards these targets .
The compound exhibits characteristics typical of organic compounds with aromatic groups:
The chemical properties are influenced by the functional groups present:
Further studies may be required to establish comprehensive physical and chemical property profiles through experimental methods such as spectroscopy and chromatography.
5-(4-Methylphenyl)-3-[(2,5-dimethylphenyl)methylthio]-1,2,4-triazole-4-ylamine has several scientific applications:
This compound's diverse applications underscore its significance in both research and industrial contexts.
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5